Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Lipophilicity Drug-likeness Dihydropyridine SAR

Researchers requiring an N1-propyl, C5-unsubstituted 1,6-dihydropyridin-2-one scaffold for late-stage diversification often face supply inconsistency for this specific substitution pattern. This compound directly solves that bottleneck. - Enables dual C4/C5 functionalization for parallel library synthesis, doubling the accessible chemical space compared to 5-substituted analogs. - Serves as a defined 'propyl anchor' for systematic N1-alkyl chain SAR studies targeting optimized ADME profiles. - Provides direct synthetic access to crystallographically characterized derivative series for co-crystallography campaigns.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B13003471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C=CC1=O)C(=O)OCC)C
InChIInChI=1S/C12H17NO3/c1-4-8-13-9(3)10(6-7-11(13)14)12(15)16-5-2/h6-7H,4-5,8H2,1-3H3
InChIKeyDDDYHTZJYXACFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate: Core Scaffold for Pharmaceutical R&D


Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate (CAS 1187433-41-5, MF: C₁₂H₁₇NO₃, MW: 223.27) is a synthetic 1,6-dihydropyridin-2-one derivative bearing a characteristic N1-propyl substituent and a C3-ethyl ester . This compound belongs to the broader 6-oxo-1,6-dihydropyridine-3-carboxylate family, a privileged scaffold in medicinal chemistry that has yielded clinically important cardiotonics (e.g., milrinone), CDK5 inhibitors, and phosphodiesterase modulators [1]. Unlike its fully unsaturated pyridine counterparts, the 1,6-dihydro oxidation state provides a unique hydrogen-bonding donor/acceptor pattern and distinct reactivity at the C4 and C5 positions, enabling late-stage diversification for structure-activity relationship (SAR) exploration [2].

Privileged 6-oxo-1,6-dihydropyridine scaffold for medicinal chemistry SAR exploration
N1-propyl and C3-ethyl ester substitution pattern; C5-unsubstituted for dual-site diversification
Crystallographically characterized scaffold geometry supports structure-based design workflows

Why Generic Analogs Cannot Substitute in SAR and Synthesis


Within the 6-oxo-1,6-dihydropyridine-3-carboxylate chemotype, even minor structural perturbations profoundly alter pharmacological and physicochemical profiles. The N1-propyl group on this scaffold is not a passive substituent; it directly modulates LogP, aqueous solubility, and the conformational landscape of the dihydropyridinone ring, which in turn governs target engagement and metabolic stability . Replacing the N-propyl with hydrogen (CAS 3424-43-9) reduces lipophilicity (calculated ΔLogP ≈ 1.2) and eliminates a critical hydrophobic contact in enzyme binding pockets. Conversely, substituting the C3-ethyl ester with a carboxylic acid (CAS 1823406-99-0) dramatically increases polarity and impairs membrane permeability, while the 5-cyano-substituted analogs (e.g., SF397) introduce additional hydrogen-bond acceptor capacity that redirects selectivity toward cardiac PDE III over other targets [1]. The absence of a C5 substituent on this compound preserves the C4 and C5 positions as sites for electrophilic aromatic substitution, enabling regioselective late-stage functionalization that is precluded in 5-substituted analogs. These non-interchangeable features necessitate compound-specific procurement for any program requiring the exact N1-propyl, C3-ethyl ester, C5-unsubstituted substitution pattern.

Target Compound
Why Analog May Not Substitute
N1-propyl, C3-COOEt, C5-H
N1-H analog (CAS 3424-43-9): lipophilicity differs by ΔclogP ~1.2, altering membrane partitioning and target engagement profile may shift cellular uptake and oral exposure context
C3-ethyl ester
C3-carboxylic acid (CAS 1823406-99-0): predicted permeability penalty (~2000-fold lower neutral species partitioning) limits intracellular access unsuitable for cell-based assays without formulation adjustment
C5-unsubstituted
5-substituted analogs (e.g., SF397): only one diversification site available, halving accessible chemical space for library synthesis restricts late-stage functionalization options

Quantitative Differentiation vs. Closest In-Class Analogs


N1-Propyl vs. N1-H: Lipophilicity and Membrane Permeability

The N1-propyl group of the target compound confers a calculated octanol-water partition coefficient (clogP) of approximately 2.1, compared to a clogP of approximately 0.9 for the N1-unsubstituted analog ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9) . This ΔclogP of ~1.2 log units translates to a predicted 15-fold increase in lipophilicity, a parameter directly correlated with passive membrane permeability and oral bioavailability potential according to Lipinski's Rule of Five framework. The N-propyl group also increases the topological polar surface area (TPSA) only modestly (from ~55 Ų to ~59 Ų), maintaining a favorable TPSA < 60 Ų for blood-brain barrier penetration [1].

N1-Propyl vs. N1-H lipophilicity
Calculated context
N1-propyl: clogP ≈ 2.1, TPSA ≈ 59 Ų
N1-H: clogP ≈ 0.9, TPSA ≈ 55 Ų
ΔclogP ≈ +1.2 (~15-fold lipophilicity increase)
Higher lipophilicity may support membrane partitioning and cellular uptake; relevant for oral exposure model evaluation
In silico estimates only; experimental logP and permeability should be verified
Lipophilicity Drug-likeness Dihydropyridine SAR

C3-Ethyl Ester vs. Carboxylic Acid: PDE III Activity and Cellular Uptake

In the structurally analogous 5-cyano-1,6-dihydropyridinone series, the C3-ethyl ester derivative (ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) produced positive inotropic and chronotropic effects superior to those caused by milrinone in guinea pig isolated atrial preparations, while the corresponding C3-carboxylic acid was significantly less active than milrinone . Although this data is from the 5-cyano sub-series rather than the target compound directly, the ester-vs-acid activity cliff is a class-wide phenomenon: the carboxylic acid (e.g., 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid, CAS 1823406-99-0) displays markedly reduced membrane permeability (clogD₇.₄ ≈ -1.5 vs. ≈ 1.8 for the ethyl ester), which limits intracellular target engagement .

C3-ester vs. acid activity cliff
Class-level inference
Ethyl ester (target): predicted clogD₇.₄ ≈ 1.8
Carboxylic acid: clogD₇.₄ ≈ -1.5
ΔclogD ≈ 3.3; ester active in atrial contractility model (5-cyano series), acid less active
Supports ester requirement for cell permeability; acid analog may need formulation adjustment for intracellular target engagement studies
Data from 5-cyano analog series; direct measurement on target compound recommended
Phosphodiesterase inhibition Cardiotonic Ester prodrug

C5-Unsubstituted Scaffold: Dual Site Late-Stage Diversification

The target compound lacks a substituent at the C5 position, in contrast to the extensively studied milrinone analogs (e.g., SF397: methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate; SF416: methyl 5-acetyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) which bear electron-withdrawing cyano or acetyl groups at C5 [1]. In the 5-cyano series, the C5 position is electronically deactivated toward electrophilic aromatic substitution, blocking modification at this site. The C5-unsubstituted target compound preserves C5-H as a viable handle for halogenation, nitration, formylation, or Mannich reactions, and the adjacent C4 position remains available for hydroxymethylation or aminomethylation [2]. The crystallographic structure of a C4-hydroxy, C5-amidocarbonyl derivative confirms that both C4 and C5 positions are accessible for derivatization without steric interference from the N1-propyl or C3-ethyl ester groups [3].

C5-H dual diversification handle
Class-level inference
Target: two accessible sites (C4-H, C5-H) for electrophilic substitution
SF397 (C5-CN): one site (C4-H only)
100% increase in diversification handles
Enables broader SAR library synthesis from single scaffold; crystal structure confirms steric accessibility
Synthetic scope demonstrated via halogenation, nitration, Mannich reactions in related series
Late-stage functionalization Regioselectivity Medicinal chemistry diversification

Crystallographic Scaffold Geometry and Hydrogen-Bonding Capacity

The single-crystal X-ray structure of the C4-hydroxy, C5-amidocarbonyl derivative of this scaffold (ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate) reveals that the N1-propyl group adopts a fully extended antiperiplanar conformation, projecting away from the dihydropyridinone ring plane [1]. The C6 carbonyl oxygen serves as a potent hydrogen-bond acceptor (O···H distance ~1.9 Å in the crystal lattice), while the C4 hydroxyl (when introduced) acts as an intramolecular hydrogen-bond donor to the C3 ester carbonyl (O–H···O distance ~1.8 Å), stabilizing a planar conformation of the 3-ester-4-hydroxy chelate [1]. The unit cell parameters (a = 10.5527 Å, b = 13.972 Å, c = 16.0242 Å; space group P-1) confirm that the N1-propyl group participates in hydrophobic packing interactions that contribute to crystal lattice stability. In contrast, the N1-H analog lacks this hydrophobic packing element and crystallizes in a different space group with distinct intermolecular interactions [2].

Crystallographic geometry (4-OH,5-amido deriv.)
Supporting evidence
N1-propyl antiperiplanar; C6=O···H ~1.9 Å; intramolecular H-bond C4-OH···O=C(ester) ~1.8 Å; unit cell 2189.9 ų (P-1)
Validated torsion angles and H-bond network for molecular docking / pharmacophore modeling
Data from 4-hydroxy-5-amidocarbonyl derivative; core scaffold geometry transferable
X-ray crystallography Conformational analysis Hydrogen bonding Crystal engineering

N1-Propyl vs. Milrinone: PDE III and Adenosine A1 Selectivity Shift

Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile) is the prototypical 1,6-dihydropyridinone cardiotonic, acting via PDE III inhibition (Ki = 3.80 µM) and adenosine A1 receptor antagonism (Ki = 550 nM) [1]. The target compound differs from milrinone at three positions: (i) N1-propyl replaces N1-H, (ii) C3-COOEt replaces C3-(pyrid-4-yl), and (iii) C5-H replaces C5-CN. Based on the SAR trends established in the milrinone analog series, the replacement of the 4-pyridyl moiety with a methoxycarbonyl group (SF397) reduced PDE III inhibitory potency approximately 2-fold (Ki = 7.00 µM vs. 3.80 µM for milrinone) while retaining adenosine A1 affinity (Ki ≈ 600 nM vs. 550 nM) [1]. The further replacement of C5-CN with C5-H in the target compound, combined with N1-propylation, is predicted to further reduce PDE III affinity while potentially enhancing A1 receptor selectivity, based on the observation that C5-acetyl substitution (SF416) reduced A1 affinity by ~20-fold (Ki ≈ 10,000 nM) [1].

Selectivity shift vs. milrinone
Class-level inference
Milrinone: PDE III Ki = 3.80 µM, A1 Ki = 550 nM
SF397: PDE III Ki = 7.00 µM, A1 Ki ≈ 600 nM
Target predicted: PDE III Ki >10 µM, A1 Ki low µM (≥10-fold selectivity shift)
Predicted preferential A1 receptor engagement with reduced PDE III inhibition; supports differentiation in adenosine signaling studies
SAR extrapolation from milrinone series; direct activity measurement required
Phosphodiesterase 3 Adenosine A1 receptor Cardiotonic Selectivity profile

Procurement-Driven Applications in Drug Discovery


Regioselective C4 and C5 Functionalization for Library Synthesis

The C5-unsubstituted nature of this compound, combined with the activating effect of the electron-rich dihydropyridinone ring, makes it an ideal starting material for parallel library synthesis. Both C4 and C5 positions are amenable to sequential electrophilic substitution (halogenation, nitration, Vilsmeier-Haack formylation), enabling the construction of 24–96 compound libraries in a single diversification campaign [1]. This is in contrast to 5-cyano or 5-acetyl analogs (e.g., SF397 or SF416) where only the C4 position is available, halving the chemical space accessible from a single scaffold. The ethyl ester can later be hydrolyzed to the carboxylic acid for further amide coupling diversification .

N-Alkyl SAR Probe for DMPK Optimization

The N1-propyl group provides a specific lipophilic increment (ΔclogP ≈ +1.2 vs. N1-H analog) that is valuable for systematic SAR studies examining the relationship between N1-alkyl chain length, lipophilicity, and ADME properties. The compound can serve as the 'propyl anchor' in an N1-alkyl scan (methyl → ethyl → propyl → isopropyl → butyl → isobutyl), with the propyl group striking a balance between sufficient lipophilicity for membrane partitioning and avoidance of the metabolic liabilities associated with longer alkyl chains [1]. This makes it a key procurement item for DMPK-optimization-stage programs.

Crystallographic Reference Standard for Dihydropyridinones

The crystal structure of the 4-hydroxy-5-amidocarbonyl derivative provides validated geometric parameters (N1-propyl torsion angles, intramolecular hydrogen-bond distances, unit cell packing) that can serve as reference data for computational chemistry validation [1]. Procurement of the target compound as the core scaffold enables synthetic access to the crystallographically characterized derivative series, facilitating co-crystallography studies with biological targets (e.g., CDK5, PDE III, adenosine receptors) where pre-existing conformational knowledge accelerates structure solution and refinement .

Precursor to Adenosine A1 Ligands with Reduced PDE III Activity

Based on class-level SAR inference from the milrinone analog series, the C5-unsubstituted, N1-propyl scaffold is predicted to exhibit a pharmacological profile shifted toward adenosine A1 receptor engagement with diminished PDE III inhibition [1]. This selectivity profile is mechanistically attractive for conditions where adenosine-mediated cardioprotection is desired without the pro-arrhythmic risk associated with cAMP elevation. The compound serves as the starting point for synthesizing and testing a focused set of C4/C5-modified analogs to validate and optimize this predicted selectivity window, representing a differentiated approach from milrinone-based programs [1].

Application
Selection Property
Validation Focus
Regioselective C4/C5 library synthesis
Two accessible diversification sites on dihydropyridinone ring
Synthetic feasibility and regioselectivity under electrophilic conditions
N-Alkyl SAR for DMPK optimization
N1-propyl lipophilic increment (ΔclogP ~1.2 vs. H)
Chain-length impact on permeability, metabolic stability, and plasma protein binding
Crystallographic reference for dihydropyridinones
Experimentally determined scaffold geometry and H-bond network
Pharmacophore model accuracy and docking pose validation
Adenosine A1 receptor ligand profiling
Predicted selectivity shift toward A1 over PDE III
A1 binding assay and functional selectivity verification in cardiac signaling models
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